2-{[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2S/c1-8(2)6-19-13(10-4-3-9(15)5-11(10)16)17-18-14(19)22-7-12(20)21/h3-5,8H,6-7H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSSTHHYYPEPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN=C1SCC(=O)O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 2,4-dichlorophenyl group, often using a halogenation reaction.
Attachment of the Sulfanyl Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially leading to the formation of less complex derivatives.
Substitution: The compound can participate in substitution reactions, especially at the dichlorophenyl group, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reagents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole or phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Pharmacological Applications
1. Antifungal Activity
The 1,2,4-triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds containing the triazole moiety exhibit significant antifungal activity against various strains. For instance, derivatives of 1,2,4-triazole have shown enhanced activities against pathogens such as Candida and Aspergillus species. The incorporation of the sulfanyl group in the structure may further potentiate this activity by enhancing the compound's interaction with fungal enzymes involved in cell wall synthesis .
2. Antibacterial Properties
In addition to antifungal effects, triazole derivatives have demonstrated antibacterial properties. Studies have reported that certain synthesized triazole hybrids possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The structure-activity relationship (SAR) studies highlight that modifications to the phenyl ring can significantly influence antibacterial efficacy .
3. Anticancer Potential
Emerging research suggests that triazole derivatives may also exhibit anticancer properties. Some studies have indicated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism of action is thought to involve the disruption of cellular signaling pathways essential for cancer cell survival .
Agrochemical Applications
1. Fungicides
Due to their antifungal properties, triazole compounds are increasingly being explored as potential fungicides in agriculture. The ability to inhibit specific fungal growth mechanisms makes them suitable candidates for developing new agricultural fungicides that could be more effective than traditional options .
2. Plant Growth Regulators
Research has also indicated that triazole derivatives can act as plant growth regulators. They may influence plant hormone levels and enhance resistance to environmental stresses, thereby improving crop yield and quality .
Material Science Applications
1. Corrosion Inhibitors
Triazole compounds have been investigated for their use as corrosion inhibitors in metal protection applications. Their ability to form stable complexes with metal ions makes them effective in preventing corrosion processes in various industrial settings .
2. Supramolecular Chemistry
The unique structural features of triazoles allow them to participate in supramolecular interactions. This property is being leveraged in the development of new materials with tailored functionalities for applications in nanotechnology and materials science .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters with analogs from literature:
Key Observations :
- Lipophilicity : The target compound’s dichlorophenyl and isobutyl groups confer higher lipophilicity than the cyclopropyl-thiophene analog () but lower than the dimethylsulfamoyl derivative (), which has polar sulfonamide groups .
- Molecular Weight : The target (363.0 g/mol) is intermediate, suggesting balanced solubility and permeability compared to lighter (: 289.36 g/mol) and heavier (: 432.52 g/mol) analogs.
Biological Activity
The compound 2-{[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid represents a unique structure within the class of 1,2,4-triazoles. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The triazole moiety is known for its diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.26 g/mol. The presence of the 2,4-dichlorophenyl group and the sulfanyl functional group contributes to its biological activity.
Antimicrobial Activity
- Antibacterial Effects :
- Studies have shown that triazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) values for related triazole compounds have been reported as low as 0.25 μg/mL against resistant strains .
Antifungal Activity
- The triazole scaffold is widely recognized for its antifungal properties. Compounds within this class have been utilized in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes .
Anticancer Activity
- Recent studies indicate that certain triazole derivatives possess anticancer properties. For example, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines such as colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM .
Anti-inflammatory and Analgesic Properties
- Research suggests that triazole derivatives can also exhibit anti-inflammatory and analgesic activities. These effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances antibacterial activity by increasing electron density on the nitrogen atoms of the triazole ring .
- Chain Length : Variations in alkyl chain lengths attached to the triazole can significantly influence activity; longer chains may reduce efficacy .
Case Studies
Q & A
Q. What synthetic routes are recommended for synthesizing this triazole derivative, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of this compound involves multi-step reactions, typically starting with the formation of the 1,2,4-triazole core. Key steps include cyclocondensation of thiosemicarbazides or substitution reactions at the triazole sulfur. To optimize yield and purity, employ Design of Experiments (DoE) principles:
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Parameter Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading).
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Response Surface Methodology (RSM) : Refine optimal conditions using central composite designs.
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Example : A study on similar triazoles achieved 85% yield by optimizing solvent (DMF vs. THF) and reaction time (6–24 hrs) via DoE .
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Computational Support : Quantum chemical calculations (e.g., density functional theory, DFT) predict intermediate stability and transition states, reducing trial-and-error experimentation .
Table 1 : Example DoE Parameters for Synthesis Optimization
Variable Range Tested Optimal Value Impact on Yield Temperature 60–120°C 90°C High Solvent DMF, THF, EtOH DMF Critical Reaction Time 6–24 hrs 18 hrs Moderate
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and assess purity. For sulfur-containing groups, -NMR (if applicable) or 2D NMR (e.g., HSQC) resolves overlapping signals.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the acetic acid moiety). A study on a related triazole used single-crystal X-ray diffraction to confirm a distorted tetrahedral geometry around sulfur .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1700 cm).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound under varying pH or solvent conditions?
- Methodological Answer :
- Reactivity Prediction : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify nucleophilic/electrophilic sites. For example, the electron-withdrawing 2,4-dichlorophenyl group may lower HOMO energy, reducing electrophilic reactivity .
- Solvent Effects : Conduct molecular dynamics (MD) simulations to model solvation shells. Polar solvents (e.g., water) may stabilize the acetic acid moiety via hydrogen bonding.
- pH-Dependent Behavior : Calculate pKa values using COSMO-RS or other solvation models to predict protonation states .
Q. What methodologies are suitable for studying the environmental fate of this compound, particularly its persistence in aquatic systems?
- Methodological Answer :
- Hydrolysis Studies : Perform kinetic assays at pH 3–10 to assess stability. Monitor degradation products via LC-MS.
- Photolysis Experiments : Expose the compound to UV-Vis light (simulating sunlight) and analyze intermediates.
- Adsorption Modeling : Use batch experiments with soil or sediment to determine partition coefficients (e.g., ) .
Q. How can contradictory data on the compound’s biological activity or reaction pathways be resolved?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between competing mechanisms (e.g., radical vs. ionic pathways).
- Cross-Validation : Combine experimental data (e.g., HPLC kinetics) with computational results (e.g., transition state modeling).
- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies across studies, as demonstrated in contested data scenarios .
Q. What advanced reactor designs improve scalability and safety for synthesizing this compound?
- Methodological Answer :
- Flow Chemistry : Minimize exothermic risks by using continuous flow reactors. A CRDC subclass highlights membrane separation technologies for in-line purification .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to control critical quality attributes (CQAs).
- Safety Protocols : Adhere to Chemical Hygiene Plans (e.g., fume hood use, waste disposal) as mandated for advanced laboratories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
